molecular formula C12H9ClN2O2 B6368286 2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261916-34-0

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6368286
CAS RN: 1261916-34-0
M. Wt: 248.66 g/mol
InChI Key: WNODUQWFHXGPLP-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) is a chemical compound with a wide range of applications in scientific research. It is a derivative of pyridine and belongs to the class of arylcarbamates. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 255°C. It is soluble in water, methanol, and ethanol and has a molecular weight of 222.6 g/mol.

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) has a wide range of applications in scientific research. It is used as a ligand for the synthesis of metal complexes, as a catalyst in organic synthesis, and as a reagent for the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals and in the development of novel drug delivery systems.

Mechanism of Action

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) is a ligand that binds to metal ions and forms coordination complexes. The coordination complexes formed by the ligand can be used to catalyze various organic reactions. The ligand also has an affinity for certain proteins, which can be used to study the structure and function of these proteins.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of enzymes involved in the metabolism of drugs, as well as modulate the activity of certain transporters. It has also been shown to have a protective effect against oxidative stress and to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) is a relatively stable compound with a wide range of applications in scientific research. It is easy to obtain and use in laboratory experiments and has a relatively low toxicity. However, it is important to note that the compound can be toxic if ingested and should be handled with care.

Future Directions

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) has a wide range of potential applications in scientific research. Future research should focus on exploring the compound’s potential as a therapeutic agent for the treatment of various diseases. Additionally, further research should be conducted to investigate the compound’s ability to modulate the activity of transporters and enzymes involved in drug metabolism. Finally, research should be conducted to explore the compound’s potential as a catalyst for various organic reactions.

Synthesis Methods

2-(3-Carbamoyl-4-chlorophenyl)-3-hydroxypyridine (95%) can be synthesized through a two-step reaction. In the first step, 3-chloro-4-hydroxybenzaldehyde is reacted with ammonium acetate to form 3-chloro-4-hydroxybenzeneacetamide. In the second step, this intermediate is reacted with hydroxypyridine to yield the desired product.

properties

IUPAC Name

2-chloro-5-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-3-7(6-8(9)12(14)17)11-10(16)2-1-5-15-11/h1-6,16H,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNODUQWFHXGPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683103
Record name 2-Chloro-5-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-hydroxypyridin-2-yl)benzamide

CAS RN

1261916-34-0
Record name 2-Chloro-5-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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